molecular formula C6H11N3O5 B1329906 6-Azido-6-deoxy-D-galactose CAS No. 66927-03-5

6-Azido-6-deoxy-D-galactose

Cat. No.: B1329906
CAS No.: 66927-03-5
M. Wt: 205.17 g/mol
InChI Key: HEYJIJWKSGKYTQ-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azido-6-deoxy-D-galactose: is a modified sugar molecule where the hydroxyl group at the sixth carbon is replaced by an azide group. This compound is widely used in biochemical and molecular research due to its unique chemical properties and reactivity. The azide group provides a bioorthogonal handle for click chemistry reactions, allowing for specific labeling and modification of biomolecules without interfering with natural biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 6-Azido-6-deoxy-D-galactose typically involves the substitution of the hydroxyl group at the sixth carbon of D-galactose with an azide group. This can be achieved through a multi-step process:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using acylation or silylation to prevent unwanted reactions.

    Substitution Reaction: The protected D-galactose is then treated with a reagent such as sodium azide in the presence of a suitable solvent and catalyst to replace the hydroxyl group at the sixth carbon with an azide group.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 6-Azido-6-deoxy-D-galactose involves its incorporation into glycoconjugates through enzymatic processes. The azide group serves as a reactive handle for subsequent click chemistry reactions, allowing for the specific labeling and modification of glycans. This enables researchers to track and study glycan dynamics and interactions in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific reactivity and compatibility with galactose-specific enzymes and pathways. This makes it particularly useful in studies involving galactose metabolism and glycosylation .

Properties

IUPAC Name

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJIJWKSGKYTQ-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031769
Record name 6-Azido-6-deoxy-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66927-03-5
Record name 6-Azido-6-deoxy-D-galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066927035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azido-6-deoxy-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azido-6-deoxy-D-galactose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azido-6-deoxy-D-galactose
Reactant of Route 2
6-Azido-6-deoxy-D-galactose
Reactant of Route 3
6-Azido-6-deoxy-D-galactose
Reactant of Route 4
6-Azido-6-deoxy-D-galactose
Reactant of Route 5
6-Azido-6-deoxy-D-galactose
Reactant of Route 6
6-Azido-6-deoxy-D-galactose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.